![molecular formula C11H22N2O3 B2411319 Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate CAS No. 2219375-49-0](/img/structure/B2411319.png)
Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
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Overview
Description
“Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate” is a chemical compound with a molecular weight of 229.32 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1
. This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . Its molecular weight is 229.32 .Scientific Research Applications
1. Enantioselective Synthesis
Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is significant for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is crucial for this process (Ober et al., 2004).
2. Trace Level Genotoxic Impurities Evaluation
A novel method using liquid chromatography-tandem mass spectrometry has been established to evaluate trace levels of genotoxic impurities, including this compound, in Bictegravir sodium, an active pharmaceutical ingredient (Puppala et al., 2022).
3. Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the rapid synthesis of an important intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
4. Insecticide Synthesis
The compound is used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its application in the development of agricultural chemicals (Brackmann et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJVHCJFHNTVSB-HRDYMLBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H](C1)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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